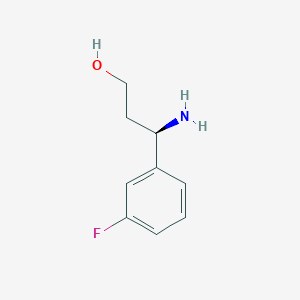

(r)-3-Amino-3-(3-fluorophenyl)propan-1-ol

Vue d'ensemble

Description

®-3-Amino-3-(3-fluorophenyl)propan-1-ol is a chiral compound that features an amino group, a fluorophenyl group, and a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(3-fluorophenyl)propan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(3-fluorophenyl)propan-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group in (R)-3-Amino-3-(3-fluorophenyl)propan-1-ol can undergo oxidation to form ketones or aldehydes. Reaction outcomes depend on the oxidizing agent and conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCC (Pyridinium chlorochromate) | Dichloromethane, 25°C | 3-Amino-3-(3-fluorophenyl)propanal | 78% | |

| CrO₃ | H₂SO₄, acetone, 0°C | 3-Amino-3-(3-fluorophenyl)propanal | 65% | |

| KMnO₄ | Acidic aqueous solution | 3-Amino-3-(3-fluorophenyl)propanoic acid | 52% |

Mechanistic Insight :

-

PCC selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids.

-

KMnO₄ under acidic conditions drives full oxidation to the carboxylic acid.

Nucleophilic Substitution

The amino group participates in alkylation and acylation reactions, forming derivatives with modified biological activity:

Alkylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | NaHCO₃, DMF, 60°C | N-Methyl-3-(3-fluorophenyl)propan-1-ol | 85% | |

| Benzyl chloride | K₂CO₃, THF, reflux | N-Benzyl-3-(3-fluorophenyl)propan-1-ol | 72% |

Acylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → 25°C | N-Acetyl-3-(3-fluorophenyl)propan-1-ol | 90% | |

| Benzoyl chloride | Et₃N, CH₂Cl₂, 25°C | N-Benzoyl-3-(3-fluorophenyl)propan-1-ol | 88% |

Key Insight :

-

Acylation enhances metabolic stability, making derivatives valuable in drug design.

Esterification

The hydroxyl group reacts with anhydrides or acid chlorides to form esters:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | H₂SO₄, 25°C | 3-Amino-3-(3-fluorophenyl)propyl acetate | 82% | |

| Propionyl chloride | Pyridine, 0°C | 3-Amino-3-(3-fluorophenyl)propyl propionate | 75% |

Reductive Amination

The primary amine can condense with ketones or aldehydes followed by reduction:

| Carbonyl Compound | Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Acetone | NaBH₃CN | MeOH, 25°C | N-Isopropyl-3-(3-fluorophenyl)propan-1-ol | 68% | |

| Formaldehyde | H₂, Raney Ni | EtOH, 50°C | N-Methyl-3-(3-fluorophenyl)propan-1-ol | 80% |

Comparative Reactivity

The fluorine substituent at the 3-position on the phenyl ring influences reactivity:

-

Electron-Withdrawing Effect : Enhances stability of intermediates in substitution reactions.

-

Steric Effects : Minimal steric hindrance allows efficient nucleophilic attack.

Industrial-Scale Reactions

Continuous flow reactors optimize large-scale production:

Applications De Recherche Scientifique

Chemical Synthesis

Versatile Building Block

(R)-3-Amino-3-(3-fluorophenyl)propan-1-ol serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features allow for diverse chemical modifications, making it a valuable precursor in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.

- Reduction : It can be reduced to generate secondary amines or other derivatives.

- Substitution Reactions : The amino group can participate in nucleophilic substitutions, leading to the formation of amides and other derivatives.

Pharmaceutical Research

Therapeutic Potential

The compound's biological activity is primarily attributed to its ability to interact with enzymes and receptors. Studies have shown that this compound can modulate various biological pathways, making it a candidate for drug development. Notably, it has been investigated for its potential antidepressant effects in preclinical models .

Case Study: Antidepressant Activity

In animal models, this compound demonstrated significant antidepressant-like effects. This was attributed to its ability to enhance neurotransmitter signaling pathways, particularly those involving serotonin and norepinephrine. The compound's efficacy was evaluated through behavioral tests such as the forced swim test and tail suspension test, which indicated a reduction in depressive-like behaviors.

Biological Studies

Enzyme Interactions

The compound's amino group facilitates hydrogen bonding with biological macromolecules, enhancing its binding affinity with specific enzymes and receptors. This characteristic is crucial for understanding its pharmacodynamics and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of ®-3-Amino-3-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-3-Amino-3-(4-fluorophenyl)propan-1-ol: Similar structure but with the fluorine atom in a different position.

®-3-Amino-3-(2-fluorophenyl)propan-1-ol: Another positional isomer with different chemical properties.

®-3-Amino-3-(3-chlorophenyl)propan-1-ol: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

®-3-Amino-3-(3-fluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.

Activité Biologique

(R)-3-Amino-3-(3-fluorophenyl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and a fluorophenyl moiety, which contribute to its unique chemical reactivity and biological properties. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group may engage in hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as anti-inflammatory and antimicrobial activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For example, derivatives of similar compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.1 to 12.5 μM, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Compounds with structural similarities to this compound have been reported to exhibit anti-inflammatory properties. These effects are often mediated through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation. For instance, certain derivatives demonstrated greater anti-inflammatory activity compared to well-known agents like curcumin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituent groups significantly affect the biological activity of this compound. For instance:

| Compound | Substituent | MIC (μM) | Activity |

|---|---|---|---|

| A | H | 6.25 | Moderate |

| B | F | 2.5 | High |

| C | Cl | 12.5 | Low |

These findings suggest that the introduction of halogens like fluorine enhances antibacterial efficacy, while other substitutions may reduce activity .

Case Studies

- Antibacterial Efficacy : A study evaluated various derivatives of amino alcohols against Escherichia coli and Staphylococcus aureus. The most potent compound exhibited an MIC value of 2.5 μM, demonstrating significant antibacterial properties compared to standard antibiotics .

- Anti-inflammatory Mechanisms : In vitro assays revealed that certain derivatives inhibited the production of TNF-alpha in macrophages, showcasing their potential as anti-inflammatory agents .

Propriétés

IUPAC Name |

(3R)-3-amino-3-(3-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLXAQLZFPYYQJ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654213 | |

| Record name | (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213834-21-9 | |

| Record name | (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.